2-(2,3-Difluorophenoxy)-2,2-difluoroacetic acid fluoro ester is a specialized chemical compound notable for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of difluorophenyl and difluoroacetic acid moieties, which contribute to its chemical properties and reactivity. The compound's Chemical Abstracts Service number is 1339922-71-2, and it has a molecular formula of C₈H₄F₄O₂, resulting in a molecular weight of approximately 208.11 g/mol .
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BLD Pharm, which provide detailed specifications on purity and availability. The production and distribution of such compounds are often accompanied by safety data sheets and handling instructions due to their chemical nature .
In terms of chemical classification, 2-(2,3-Difluorophenoxy)-2,2-difluoroacetic acid fluoro ester falls under the category of fluorinated organic compounds. It is specifically categorized as a fluoroacetic acid derivative, which may exhibit significant biological activity due to the presence of fluorine atoms that can influence metabolic pathways.
The synthesis of 2-(2,3-Difluorophenoxy)-2,2-difluoroacetic acid fluoro ester can be achieved through several methods, typically involving the reaction of difluorophenol derivatives with difluoroacetic acid or its derivatives under controlled conditions.
Technical Details:
The reaction mechanism often involves nucleophilic substitution where the hydroxyl group of the phenol reacts with the acyl halide or anhydride to form the ester linkage.
The molecular structure of 2-(2,3-Difluorophenoxy)-2,2-difluoroacetic acid fluoro ester features:
C(C(F)(F)C(=O)O)OC1=C(C(=C(C=C1F)F)F)C.The compound participates in various chemical reactions typical for carboxylic acid derivatives and ethers. Notably:
Technical Details:
The mechanism of action for 2-(2,3-Difluorophenoxy)-2,2-difluoroacetic acid fluoro ester involves:
Understanding this mechanism is crucial for predicting how this compound might behave in biological systems or synthetic applications.
The applications of 2-(2,3-Difluorophenoxy)-2,2-difluoroacetic acid fluoro ester are diverse:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: